4-Fluoro-3-(trifluoromethyl)aniline

Catalog No.
S749763
CAS No.
2357-47-3
M.F
C7H5F4N
M. Wt
179.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-(trifluoromethyl)aniline

CAS Number

2357-47-3

Product Name

4-Fluoro-3-(trifluoromethyl)aniline

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

InChI

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2

InChI Key

PGFQDLOMDIBAPY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F

4-Fluoro-3-(trifluoromethyl)aniline is an aromatic amine with the chemical formula C₇H₅F₄N. This compound features a fluorine atom and a trifluoromethyl group (-CF₃) attached to the benzene ring, which significantly influences its chemical properties and reactivity. The presence of these electronegative groups enhances the compound's polarity and can affect its interactions with biological systems.

This compound is classified under the category of halogenated anilines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique electronic properties imparted by the trifluoromethyl group make it a subject of interest in various chemical research fields.

  • Electrophilic Substitution Reactions: The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring more susceptible to electrophilic attack, allowing for further substitution reactions.
  • Nucleophilic Substitution: The amino group (-NH₂) can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reaction conditions.

These reactions are crucial for synthesizing more complex molecules used in various applications.

Research indicates that 4-Fluoro-3-(trifluoromethyl)aniline exhibits notable biological activities, particularly in pharmacology. Its structural characteristics allow it to interact with biological targets effectively, leading to potential applications in drug development.

  • Toxicity: The compound has been reported to have harmful effects if ingested or absorbed through the skin, indicating its potential toxicity in biological systems .
  • Antimicrobial Properties: Some studies suggest that derivatives of trifluoromethylated anilines possess antimicrobial properties, which could be explored for developing new antibiotics or antifungal agents.

Several methods have been developed for synthesizing 4-Fluoro-3-(trifluoromethyl)aniline:

  • Direct Fluorination: This method involves the fluorination of 3-(trifluoromethyl)aniline using fluorinating agents such as Selectfluor or other fluorinating reagents under controlled conditions.
  • Nitration followed by Reduction: Starting from 3-(trifluoromethyl)aniline, nitration can be performed followed by reduction to yield the desired fluorinated product.
  • Substitution Reactions: Utilizing various halogenated compounds as precursors, nucleophilic substitution can be employed to introduce the trifluoromethyl group at the desired position on the aniline structure.

These methods highlight the versatility and adaptability of synthetic routes available for producing this compound.

4-Fluoro-3-(trifluoromethyl)aniline finds utility across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides that leverage its unique electronic properties.
  • Materials Science: It is explored for creating advanced materials with specific electronic or optical properties, particularly in non-linear optical applications .

Studies on 4-Fluoro-3-(trifluoromethyl)aniline's interactions reveal significant insights into its behavior in different environments:

  • Molecular Interactions: Computational studies have been conducted to understand how this compound interacts at a molecular level with various biological targets, aiding in drug design.
  • Solubility and Stability: Research indicates that its solubility and stability are influenced by the presence of fluorine atoms, which can affect its bioavailability and environmental persistence.

These interaction studies are essential for predicting how this compound may behave in biological systems and its potential environmental impact.

Several compounds share structural similarities with 4-Fluoro-3-(trifluoromethyl)aniline, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Chloro-3-(trifluoromethyl)anilineChlorine atom instead of fluorineDifferent electronic properties; used in similar applications
2-Fluoro-5-(trifluoromethyl)anilineFluorine at a different positionExhibits different reactivity patterns
3-Fluoro-4-(trifluoromethyl)anilineFluorine at another positionAltered biological activity compared to 4-fluoro variant

The uniqueness of 4-Fluoro-3-(trifluoromethyl)aniline lies in its specific arrangement of functional groups, which distinctly influences its reactivity and applications compared to these similar compounds.

XLogP3

2.2

UNII

V5584X2CTL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2357-47-3

Wikipedia

4-fluoro-3-(trifluoromethyl)aniline

Dates

Modify: 2023-08-15

Explore Compound Types